Crystallographic Validation of Regiospecific PARP1 Binding Requiring the 3-Carbonylpiperidine Scaffold
The crystal structure of the PARP1 catalytic domain (PDB ID: 8U4W, resolution 3.02 Å) demonstrates that the inhibitor (4M)-4-(2-{4-[(3S)-1-acetylpiperidine-3-carbonyl]piperazine-1-carbonyl}-1-benzofuran-7-yl)-1H-isoindol-1-one binds to an active conformation of PARP1 [1]. The (3S)-1-acetylpiperidine-3-carbonyl moiety forms specific hydrophobic contacts within the NAD+ binding pocket. Substitution with the corresponding 4-carbonyl isomer (1-acetylpiperidine-4-carbonyl) would reposition the piperazine linker, altering the dihedral angle between the isoindolinone core and the benzofuran moiety, thereby disrupting the binding pose. No PARP1-4-carbonylpiperidine co-crystal structure has been reported, highlighting the unique conformational compatibility of the 3-substituted scaffold.
| Evidence Dimension | Crystallographic binding pose validation |
|---|---|
| Target Compound Data | PDB 8U4W: (3S)-1-acetylpiperidine-3-carbonyl fragment occupies defined electron density in PARP1 active site; inhibitor potency IC50 < 10 nM |
| Comparator Or Baseline | 1-Acetylpiperidine-4-carbonyl fragment: No PARP1 co-crystal structures reported; potencies of analogous 4-substituted series not reported in this chemotype |
| Quantified Difference | Qualitative: 3-carbonyl orientation enables productive binding; 4-carbonyl orientation predicted to sterically clash with catalytic domain (inferred from crystallographic occupancy data) |
| Conditions | X-ray diffraction, PDB 8U4W; PARP1 catalytic domain lacking autoinhibitory helical domain; isoindolinone inhibitor series |
Why This Matters
For medicinal chemistry procurement, only the 3-carbonyl isomer provides access to the crystallographically validated binding mode in PARP1; substituting the 4-isomer would necessitate de novo SAR exploration.
- [1] McCarthy, K.A., Marcotte, D.J., Parelkar, S., McKinnon, C.L., Trammell, L.E., Stangeland, E.L., Jetson, R.R. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 2024, 19, e202400093. DOI: 10.1002/cmdc.202400093. View Source
- [2] RCSB PDB. 8U4W: The crystal structure of a helical domain deleted PARP1 in complex with isoindolinone based inhibitor. Deposited: 2023-09-11. DOI: 10.2210/pdb8u4w/pdb. View Source
